N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H24N6O5S and its molecular weight is 520.56. The purity is usually 95%.
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Biological Activity
N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to present an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step reaction involving the coupling of benzo[d][1,3]dioxole derivatives with triazole and pyridazine moieties. The synthesis typically involves:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the reaction of appropriate phenolic compounds.
- Coupling with triazole and pyridazine : Utilizing thioketones or isothiocyanates to introduce sulfur-containing linkers.
- Final amide formation : By reacting with 4-methoxybenzoyl chloride under basic conditions.
Anticancer Properties
Research indicates that derivatives of triazoles and pyridazines exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested in various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MDA-MB-231 (Breast) | 15.0 | Moderate inhibition |
SK-Hep-1 (Liver) | 10.5 | Strong inhibition |
NUGC-3 (Gastric) | 20.0 | Moderate inhibition |
The compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective |
Escherichia coli | 64 µg/mL | Moderate effectiveness |
Candida albicans | 16 µg/mL | Strong antifungal activity |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : The antimicrobial action may be due to disruption of microbial cell membranes.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of similar compounds in treating breast cancer indicated that the triazole derivatives significantly reduced tumor growth in xenograft models. The mechanism was linked to the downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria and fungi. The results showed that modifications in the molecular structure enhanced potency against resistant strains .
Properties
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5S/c1-34-18-5-3-17(4-6-18)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)37-14-23(32)27-13-16-2-7-19-20(12-16)36-15-35-19/h2-9,12H,10-11,13-15H2,1H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJUXFNSVHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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